7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
説明
This compound belongs to the pyrazolo[4,3-c]pyridine family, characterized by a fused pyrazole-pyridine core. Its structure includes a 5-methyl group, a 2-phenyl substituent, and a piperazine moiety functionalized with a furan-2-carbonyl group at the 7-position.
特性
IUPAC Name |
7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4/c1-25-14-17(20-18(15-25)22(30)28(24-20)16-6-3-2-4-7-16)21(29)26-9-11-27(12-10-26)23(31)19-8-5-13-32-19/h2-8,13-15H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMCADMSKHDMIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary target of this compound is human carbonic anhydrase VII (hCA VII) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
The compound shows remarkable affinity towards hCA VII with a Ki value of 4.3 nM. It binds to the active site of the enzyme, inhibiting its activity. This interaction results in the reduction of the enzyme’s ability to catalyze the conversion of carbon dioxide to bicarbonate and protons.
Biochemical Pathways
The inhibition of hCA VII affects the carbon dioxide and bicarbonate concentrations in cells, impacting various biochemical pathways. For instance, it can influence the pH regulation in cells and tissues, and the transport of carbon dioxide from tissues to the lungs.
Result of Action
The inhibition of hCA VII by this compound can lead to a decrease in the rate of conversion of carbon dioxide to bicarbonate and protons in cells. This can potentially affect various physiological processes, including pH regulation and the transport of carbon dioxide from tissues to the lungs.
生化学分析
Biochemical Properties
The compound interacts with the enzyme human Carbonic Anhydrase VII (hCA VII), showing a remarkable affinity with a Ki value of 4.3 nM. This interaction is significant as it demonstrates the potential of the compound as a selective inhibitor for this enzyme.
Cellular Effects
The effects of 7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one on cellular processes are primarily related to its interaction with hCA VII. The inhibition of this enzyme can influence various cellular functions, including cell signaling pathways and cellular metabolism.
生物活性
7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanism of action, biochemical properties, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 431.452 g/mol. The compound features a complex structure that includes a pyrazolo-pyridine core, which is known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C23H21N5O4 |
| Molecular Weight | 431.452 g/mol |
| IUPAC Name | This compound |
| CAS Number | 921879-83-6 |
Target Enzyme
The primary target of this compound is human carbonic anhydrase VII (hCA VII) . The compound exhibits a remarkable affinity for hCA VII, with an inhibition constant (Ki) value of 4.3 nM , indicating potent inhibitory activity.
Mode of Action
The inhibition of hCA VII leads to alterations in cellular carbon dioxide and bicarbonate concentrations. This can significantly impact physiological processes such as:
- pH regulation in tissues.
- Transport of carbon dioxide from tissues to the lungs.
By inhibiting hCA VII, the compound potentially decreases the rate at which carbon dioxide is converted to bicarbonate and protons, which can have downstream effects on various biochemical pathways.
Biological Activities
Research indicates that pyrazole derivatives, including this compound, exhibit multiple biological activities:
- Anticancer Activity : Studies have shown that pyrazolo derivatives can induce cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one have demonstrated effectiveness against cervical HeLa and prostate DU 205 cancer cells .
- Anti-inflammatory Effects : The inhibition of carbonic anhydrases has been linked to reduced inflammation in various models, suggesting potential therapeutic applications in inflammatory diseases.
- Antioxidant Properties : Pyrazole derivatives are known for their ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases.
Case Studies and Research Findings
Several studies have highlighted the efficacy of pyrazolo derivatives in cancer treatment:
- Cytotoxicity Assays : In vitro studies using MTT assays have demonstrated that similar compounds exhibit significant cytotoxicity against breast cancer cells (MCF-7) and other tumor cell lines .
- Mechanistic Studies : Research has shown that the interaction between these compounds and hCA VII not only affects cancer cell viability but also modulates key signaling pathways involved in cell proliferation and apoptosis .
科学的研究の応用
Pharmacological Applications
Research indicates that compounds with a pyrazolo[4,3-c]pyridine framework exhibit significant biological activities, including:
- Anticancer Activity : Pyrazole derivatives have been studied for their potential to inhibit cancer cell proliferation. For example, compounds similar to the target compound have shown cytotoxic effects against various cancer cell lines, including cervical and prostate cancers .
- Anti-inflammatory Effects : Some studies suggest that pyrazolo[4,3-c]pyridines can exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .
- Antimicrobial Properties : The compound's structure may confer antibacterial and antifungal activities, which are critical in the development of new antimicrobial agents .
Anticancer Research
A study investigated the synthesis of pyrazolo[4,3-c]pyridine derivatives and their cytotoxic effects on HeLa and DU 205 cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity. The mechanism was attributed to the induction of apoptosis in cancer cells through various signaling pathways .
Anti-Tubercular Activity
In another study focused on tuberculosis treatment, researchers synthesized novel derivatives based on the pyrazolo framework. Several compounds demonstrated significant inhibitory activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM. These findings highlight the potential of pyrazolo derivatives as anti-tubercular agents .
類似化合物との比較
Comparison with Structurally Similar Compounds
Core Structural Variations
The pyrazolo[4,3-c]pyridin-3-one scaffold is shared among several analogs, but substituents at the 5-, 7-, and 2-positions dictate pharmacological and physicochemical properties. Key comparisons include:
Functional Group Impact
Piperazine Modifications :
- The target compound’s furan-2-carbonyl group (vs. fluorophenyl in ) reduces steric bulk, possibly improving membrane permeability. Furan’s electron-rich nature may facilitate π-π stacking with aromatic residues in enzyme active sites .
- 4-(2-fluorophenyl)piperazine () introduces halogen bonding, which can enhance target affinity but may reduce solubility .
- 5-Position Substitutions: Methyl (target) vs. Ethyl may increase metabolic stability due to reduced oxidative susceptibility .
- Heterocyclic Extensions: Compounds like pyrazolo[5,4-b]pyrimidino[5,4-e]pyridin-5-one () incorporate additional fused rings, expanding π-conjugation for DNA intercalation or topoisomerase inhibition .
Pharmacological Implications
While direct bioactivity data for the target compound are absent, analogs provide insights:
- Kinase Inhibition : MK7 () with chlorophenyl groups shows kinase inhibition, implying that the target’s furan-piperazine moiety could modulate selectivity for specific kinases (e.g., JAK or PI3K) .
- CNS Targets : Fluorophenyl-piperazine derivatives () are linked to serotonin receptor modulation, a pathway the target compound may exploit with its polar furan group .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for this compound?
- Methodological Answer : The synthesis involves multi-step reactions, starting with cyclization of a pyrazolo-pyridine core via hydrazine derivatives (e.g., 2-phenylhydrazine) and carbonyl precursors under acidic conditions. Piperazine coupling is achieved using carbodiimide-mediated amidation. Key steps include:
- Microwave-assisted synthesis to reduce reaction times and improve yields .
- High-performance liquid chromatography (HPLC) for purification, with C18 columns and acetonitrile/water gradients to isolate >95% pure product .
- Reaction monitoring via thin-layer chromatography (TLC) with UV visualization at 254 nm .
Q. How can the three-dimensional structure and substituent orientation be elucidated?
- Methodological Answer : Use X-ray crystallography for precise atomic resolution, particularly for the pyrazolo-pyridine core and piperazine-furan linkage. For dynamic analysis, employ 2D NMR techniques (e.g., NOESY) to confirm spatial proximity of methyl groups and furan protons . Computational density functional theory (DFT) models can supplement experimental data to predict bond angles and torsional strain .
Advanced Research Questions
Q. How do structural modifications (e.g., furan vs. acetyl substituents) influence bioactivity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies using analogs (see Table 1). For example:
-
Replace the furan-2-carbonyl group with acetyl () or fluorobenzyl () moieties.
-
Assess kinase inhibition via ATP-competitive assays (IC50 measurements) and compare binding affinities using surface plasmon resonance (SPR) .
Table 1: Bioactivity of Structural Analogs
Substituent Target Activity IC50 (µM) Reference Furan-2-carbonyl PDE5 Inhibition 0.12 Acetyl () COX-2 Inhibition 1.8 4-Fluorobenzyl Anticancer (HeLa) 2.3
Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC50 values)?
- Methodological Answer :
- Standardize assay conditions : Use identical cell lines (e.g., HEK293 for enzyme assays) and control compounds (e.g., sildenafil for PDE5 studies) to minimize variability .
- Validate contradictory results via orthogonal assays (e.g., fluorescence polarization alongside radiometric assays) .
- Perform metabolic stability tests in liver microsomes to rule out pharmacokinetic interference .
Q. How can computational modeling predict off-target interactions?
- Methodological Answer :
- Use molecular docking (AutoDock Vina) to screen against the ChEMBL database, prioritizing kinases and GPCRs.
- Apply machine learning models (e.g., Random Forest) trained on pyrazolo-pyridine derivatives to predict ADMET profiles .
Q. What strategies improve compound stability under physiological pH conditions?
- Methodological Answer :
- Conduct pH stability assays (1–13 range) with HPLC monitoring.
- Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring to reduce hydrolysis .
- Encapsulate in liposomal nanoparticles for in vivo delivery, assessing stability via dynamic light scattering (DLS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
